N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide
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Overview
Description
N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is a chemical compound that features a benzamide core substituted with an ethyl group, a fluorine atom, and a hydroxypyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of polyfluoropyridines, where the fluorine atoms are selectively replaced by nucleophiles such as amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridinyl group can yield pyridine ketones, while nucleophilic substitution of the fluorine atom can produce various substituted benzamides .
Scientific Research Applications
N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide: Lacks the ethyl group, which may affect its binding affinity and biological activity.
N-ethyl-4-(3-hydroxypyridin-2-yl)benzamide: Lacks the fluorine atom, which can influence its chemical reactivity and stability.
N-ethyl-2-fluoro-4-(pyridin-2-yl)benzamide: Lacks the hydroxyl group, which can alter its hydrogen bonding capabilities and biological interactions.
Uniqueness
N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the fluorine atom and the hydroxypyridinyl group enhances its potential for various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-6-5-9(8-11(10)15)13-12(18)4-3-7-17-13/h3-8,18H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGONVYOQCCPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CC=N2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683167 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-99-1 |
Source
|
Record name | N-Ethyl-2-fluoro-4-(3-hydroxypyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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